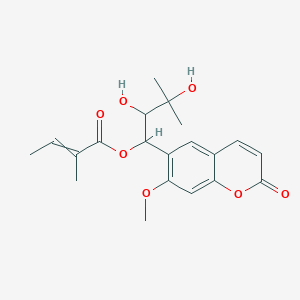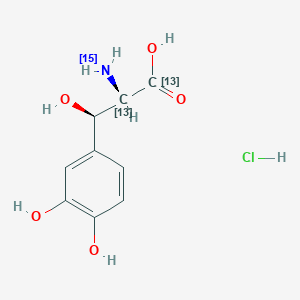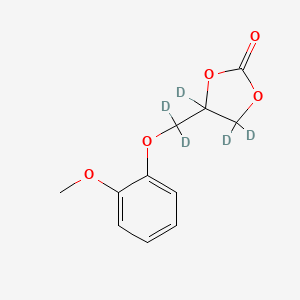
rac Guaifenesin-d5 Cyclic Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaifenesin-d5 cyclic carbonate is a labeled compound of guaifenesin cyclic carbonate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C11H7D5O5 and a molecular weight of 229.24 . It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guaifenesin-d5 cyclic carbonate typically involves the reaction of guaifenesin with deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reaction of guaifenesin with deuterated carbonates under controlled conditions to form the cyclic carbonate structure . The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of guaifenesin-d5 cyclic carbonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Guaifenesin-d5 cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of guaifenesin-d5 cyclic carbonate can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of guaifenesin-d5 cyclic carbonate is similar to that of guaifenesin. It acts as an expectorant by increasing the volume and reducing the viscosity of secretions in the respiratory tract. This facilitates the removal of mucus by ciliary movement and enhances the efficiency of the cough reflex . The molecular targets and pathways involved include the hydration of respiratory tract secretions and the maintenance of the sol layer needed for ciliary clearance .
Comparison with Similar Compounds
Guaifenesin-d5 cyclic carbonate can be compared with other similar compounds, such as:
Guaifenesin: The parent compound, used as an expectorant in over-the-counter medications.
Guaifenesin-d3: Another stable isotope-labeled compound used for similar research applications.
Guaifenesin impurities: Various impurities and degradation products of guaifenesin that are studied for their effects and properties.
Guaifenesin-d5 cyclic carbonate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications, such as improved sensitivity and specificity in mass spectrometry .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |
InChI Key |
YZXWOTFONXXTKG-RORPNYJOSA-N |
Isomeric SMILES |
[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H] |
Canonical SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



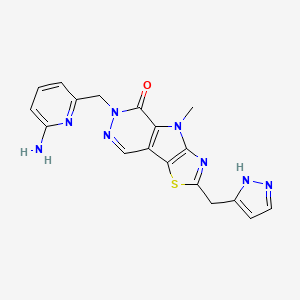
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
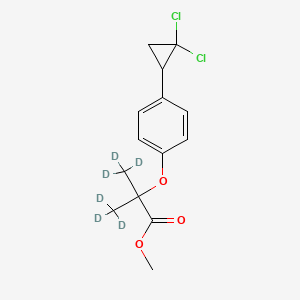
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)





